PQR530
カタログ番号 B610182
CAS番号:
1927857-61-1
分子量: 407.4258
InChIキー: SYKBZXMKAPICSO-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
PQR530 is a potent, ATP-competitive, orally bioavailable, and brain-penetrant dual pan-PI3K/mTORC1/2 inhibitor . It has a subnanomolar Kd toward PI3Kα and mTOR (0.84 and 0.33 nM, respectively) . It exhibits antitumor activity .
Synthesis Analysis
The development of PQR530 concentrated on the improvement of both, the potency and the selectivity for all targeted kinases, namely the class IA PI3K isoforms as well as mTOR . A detailed ligand-based structure-activity relationship study was obtained by systematic modifications of the hinge region as well as the affinity binding substituents .Molecular Structure Analysis
The molecular formula of PQR530 is C18H23F2N7O2 . The molecular weight is 407.42 .Safety And Hazards
特性
IUPAC Name |
4-(difluoromethyl)-5-[4-[(3S)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKBZXMKAPICSO-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine |
Citations
For This Compound
10
Citations
One of the pathological hallmarks of Huntington disease (HD) is accumulation of the disease-causing
mutant huntingtin (mHTT), which leads to the disruption of a variety of cellular …
Number of citations: 12
www.sciencedirect.com
… the dual pan-PI3K/mTOR inhibitor PQR530. These derivatives were compared with the mTORC1
… PQR620 and PQR530 significantly increased seizure threshold at tolerable doses. The …
Number of citations: 62
www.sciencedirect.com
The phosphoinositide 3-kinase (PI3K)/mechanistic target of rapamycin (mTOR) pathway is
frequently overactivated in cancer, and drives cell growth, proliferation, survival, and …
Number of citations: 44
pubs.acs.org
… dual pan-PI3K/mTORC1/2 inhibitor PQR530 in the intrahippocampal kainate mouse model,
in … , mice pretreated with PQR620 or PQR530 exhibited reduced anxiety-related behavior in …
Number of citations: 15
www.sciencedirect.com
… Conversely, PQR530 which exhibits better brain exposure and superior pharmacokinetic …
Our results show that dosing animals twice per week with PQR530 resulted in intermittent, …
Number of citations: 2
www.sciencedirect.com
… Oral application of PQR530 to mice resulted in a dose-proportional PK and demonstrated …
of PQR530 for pre-clinical development in only 4 steps. In conclusion, PQR530 inhibits all …
Number of citations: 2
aacrjournals.org
… Conclusion: PQR530 is a potent, ATP competitive pan-PI3K and mTORC1/2 inhibitor. The …
of PQR530 result in good oral bioavailability and excellent brain penetration. PQR530 is well …
Number of citations: 2
aacrjournals.org
4-(Difluoromethyl) pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors PQR620 and PQR530
Significance: 4-(Difluoromethyl) pyridin-2-amine (G) is a core component of triazines PQR620
and PQR530. The scalable five-step, two-pot synthesis depicted delivered 1.36 kilogram …
Number of citations: 0
www.thieme-connect.com
… PI3K/mTOR inhibitor PQR530 aimed to improve both … PQR530, a drug-like adenosine 5’-triphosphate
site P3IK/mTOR kinase inhibitor, as a brain penetrable clinical candidate. PQR530 …
Number of citations: 0
ass20.chemistrycongresses.ch
… mTOR selective/PI3K sparing inhibition strategy with PQR626 introduced certain advantages
over dual mTOR/pan-PI3K inhibition strategy with PQR530 in order to circumvent on target …
Number of citations: 0
edoc.unibas.ch
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。